rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans
Description
rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans is a chiral pyrrolidine derivative featuring a methyl-substituted pyrazole ring and an acetamide functional group. The compound’s stereochemistry is defined by the (3R,4S) configuration in the trans orientation, which likely influences its conformational stability and intermolecular interactions.
The acetamide group enhances solubility and may serve as a hydrogen-bond donor/acceptor. Structural elucidation of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refinement and validation of stereochemical assignments .
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C10H16N4O/c1-7(15)13-9-6-11-5-8(9)10-3-4-12-14(10)2/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15) |
InChI Key |
UAYOHSISGZBUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CNCC1C2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a substitution reaction, where a suitable pyrazole derivative reacts with the pyrrolidine intermediate.
Acetylation: The final step involves the acetylation of the pyrrolidine nitrogen to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the acetamide.
Substitution: The pyrrolidine and pyrazole rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Potential
Recent studies have indicated that rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide may exhibit various pharmacological properties:
- Neuroprotective Effects: Preliminary research suggests that this compound could have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
- Antidepressant Activity: The structural similarities to known antidepressants suggest that it might influence serotonin and norepinephrine pathways, warranting further investigation into its efficacy as an antidepressant .
Case Studies
Several case studies have been conducted to evaluate the effects of this compound on specific biological systems:
- In Vivo Studies: Animal models have shown promising results regarding the compound's ability to improve cognitive function and reduce symptoms associated with anxiety and depression .
- In Vitro Assays: Laboratory assays indicate that rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide exhibits significant activity against certain cancer cell lines, suggesting potential for development as an anticancer agent .
Pesticidal Properties
The compound's unique structure may also confer pesticidal properties:
- Botanical Pesticide Development: Research is ongoing into the use of rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide as a botanical pesticide. Initial findings suggest it could effectively target specific pests without harming beneficial insects .
Biocontrol Agent
The potential for this compound to act as a biocontrol agent against agricultural pests has been explored:
| Agent | Target Pest | Efficacy |
|---|---|---|
| rac-N-[...] | Various insects | Effective at low concentrations |
| rac-N-[...] | Fungal pathogens | Reduces fungal growth significantly |
Mechanism of Action
The mechanism of action of rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Physicochemical Properties
- Polarity and Solubility: The pyrrolidine core in the target compound confers moderate polarity, while the pyridazinone analogue () exhibits higher hydrophilicity due to its carbonyl groups. The thiazole-containing compound () may display reduced solubility owing to its aromatic thiazole and phenyl substituents .
Pharmacological Considerations
- Target Selectivity: The pyrazole ring in the target compound and ’s analogue may interact with hydrophobic binding pockets (e.g., kinase ATP sites). In contrast, the pyridazinone’s rigid planar structure () could favor interactions with enzymes like phosphodiesterases .
- Metabolic Stability :
Stereochemical Impact
- The trans configuration in the target compound imposes spatial constraints that could limit off-target effects compared to cis analogues. Racemic mixtures, however, may require enantiomeric resolution to optimize therapeutic efficacy.
Biological Activity
rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans, is a compound of significant interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure
The compound features a pyrrolidine ring substituted with a pyrazole moiety and an acetamide group. The stereochemistry of the compound is crucial for its biological activity, as the (3R,4S) configuration may influence receptor interactions and pharmacodynamics.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Recent studies suggest that it may act as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a critical role in neuronal signaling and cardiac function .
1. Potassium Channel Activation
Research indicates that rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide can activate GIRK channels, leading to enhanced potassium ion flow across cell membranes. This effect can contribute to neuroprotective and cardioprotective outcomes by stabilizing resting membrane potentials and reducing excitability in neurons and cardiomyocytes .
2. Antioxidant Properties
Studies utilizing molecular docking simulations have revealed that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress-related damage in various biological systems .
3. Anti-inflammatory Effects
The compound has also been associated with anti-inflammatory activities. Pyrazole derivatives are known for their ability to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide in various biological assays:
Pharmacokinetics
The pharmacokinetic profile of rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide has not been extensively characterized; however, related compounds have demonstrated favorable absorption and distribution properties, suggesting potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
